mu-Conotoxin K IIIA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

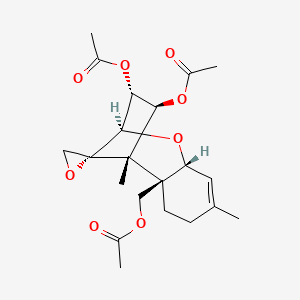

mu-Conotoxin K IIIA: is a peptide toxin originally isolated from the venom of the marine cone snail Conus kinoshitai. This compound is known for its potent ability to block voltage-gated sodium channels, specifically the tetrodotoxin-sensitive sodium channels. It has a unique structure characterized by three disulfide bonds, which contribute to its stability and biological activity .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of mu-Conotoxin K IIIA typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The disulfide bonds are formed through oxidative folding, which can be achieved using various strategies such as free random oxidation or semi-selective oxidation .

Industrial Production Methods: : Industrial production of this compound is challenging due to its complex structure and the need for precise disulfide bond formation. advancements in peptide synthesis technologies and optimization of oxidative folding conditions have made it possible to produce this compound in larger quantities .

化学反応の分析

Types of Reactions: : mu-Conotoxin K IIIA primarily undergoes oxidative folding reactions to form its characteristic disulfide bonds. These reactions are crucial for its biological activity and stability .

Common Reagents and Conditions

Oxidative Folding: This process can be carried out using reagents such as iodine, glutathione, or air oxidation. .

Fmoc Solid-Phase Peptide Synthesis: Common reagents include Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine

Major Products: : The major product of these reactions is the correctly folded this compound with its three disulfide bonds in the desired connectivity pattern .

科学的研究の応用

mu-Conotoxin K IIIA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It serves as a model compound for studying peptide synthesis and oxidative folding

Biology: It is used as a molecular probe to study the function and structure of voltage-gated sodium channels

Medicine: This compound has shown potential as an analgesic in pain management due to its ability to block sodium channels involved in pain signaling

Industry: Its unique properties make it a valuable tool in the development of new drugs targeting sodium channels

作用機序

mu-Conotoxin K IIIA exerts its effects by specifically binding to and blocking voltage-gated sodium channels, particularly the tetrodotoxin-sensitive sodium channels. This blockade prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells . The molecular targets of this compound include various isoforms of sodium channels, such as Nav1.2 and Nav1.4 .

類似化合物との比較

mu-Conotoxin K IIIA is part of the M-superfamily of conotoxins, which includes other similar compounds such as psi-conotoxins and kappaM-conotoxins. These compounds share a common cysteine pattern but differ in their specific targets and biological activities . Compared to other conotoxins, this compound is unique in its high potency and selectivity for tetrodotoxin-sensitive sodium channels .

List of Similar Compounds

- psi-Conotoxins

- kappaM-Conotoxins

- mu-Conotoxin K IIIB

特性

CAS番号 |

884469-67-4 |

|---|---|

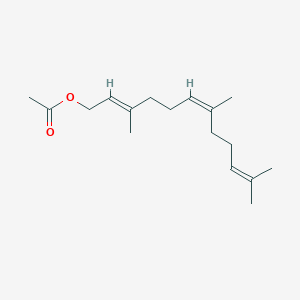

分子式 |

C70H106N28O22S6 |

分子量 |

1884.2 g/mol |

IUPAC名 |

2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid |

InChI |

InChI=1S/C70H106N28O22S6/c71-12-4-3-9-36-55(107)87-39(15-31-19-82-35-8-2-1-7-33(31)35)58(110)97-48-27-123-121-24-34(72)54(106)95-47-26-125-126-29-50(68(120)94-46(53(74)105)25-122-124-28-49(98-60(112)41(17-51(73)102)89-66(47)118)67(119)93-45(23-101)64(116)92-44(22-100)63(115)84-36)96-57(109)38(11-6-14-81-70(77)78)85-62(114)43(21-99)91-59(111)40(16-32-20-79-30-83-32)88-61(113)42(18-52(103)104)90-56(108)37(86-65(48)117)10-5-13-80-69(75)76/h1-2,7-8,19-20,30,34,36-50,82,99-101H,3-6,9-18,21-29,71-72H2,(H2,73,102)(H2,74,105)(H,79,83)(H,84,115)(H,85,114)(H,86,117)(H,87,107)(H,88,113)(H,89,118)(H,90,108)(H,91,111)(H,92,116)(H,93,119)(H,94,120)(H,95,106)(H,96,109)(H,97,110)(H,98,112)(H,103,104)(H4,75,76,80)(H4,77,78,81)/t34-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChIキー |

PRXVBAUMWHTDJW-FMSJUDGMSA-N |

異性体SMILES |

C1[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)CO)CC4=CN=CN4)CC(=O)O)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CCCCN)CO)CO)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)N)N |

正規SMILES |

C1C(C(=O)NC2CSSCC3C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCNC(=N)N)CO)CC4=CN=CN4)CC(=O)O)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CCCCN)CO)CO)NC(=O)C(NC2=O)CC(=O)N)C(=O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

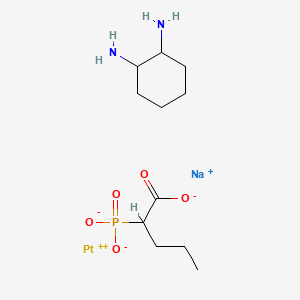

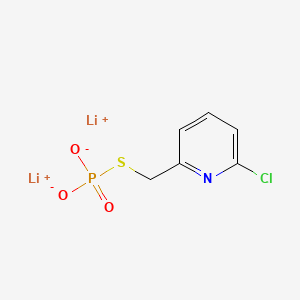

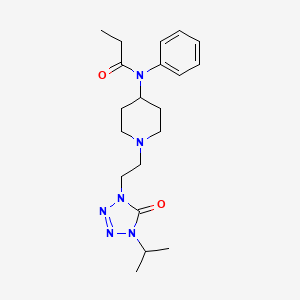

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)